molecular formula C17H12F3N5O4 B3875781 (E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B3875781
M. Wt: 407.30 g/mol
InChI Key: JCQZHRUQSLGMQJ-LIMNOBDPSA-N
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Description

(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group attached to a phenoxyphenyl core, along with a triazolyl methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multi-step organic reactionsThe final step involves the formation of the triazolyl methanimine moiety via a condensation reaction with appropriate triazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as high-pressure homogenization and ultrasound (HPH-US) can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various substituted phenoxyphenyl derivatives .

Scientific Research Applications

(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of (E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to modulation of biochemical pathways. For instance, the nitro group may participate in redox reactions, influencing cellular oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the triazole moiety contributes to its potential biological activity.

Properties

IUPAC Name

(E)-1-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O4/c1-28-16-6-11(8-23-24-9-21-22-10-24)2-4-15(16)29-14-5-3-12(17(18,19)20)7-13(14)25(26)27/h2-10H,1H3/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQZHRUQSLGMQJ-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 2
Reactant of Route 2
(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 3
Reactant of Route 3
(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 4
Reactant of Route 4
(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 5
Reactant of Route 5
(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Reactant of Route 6
Reactant of Route 6
(E)-1-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

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